
Nvp-lcq195
Overview
Description
NVP-LCQ195 is a small molecule heterocyclic compound that functions as a potent inhibitor of cyclin-dependent kinases (CDKs). It targets multiple CDKs, including CDK1, CDK2, CDK3, CDK5, and CDK9 . This compound has shown significant potential in the treatment of various cancers, particularly multiple myeloma .
Preparation Methods
The synthesis of NVP-LCQ195 involves the preparation of a heterocyclic core structure, followed by the introduction of specific functional groups to achieve the desired inhibitory activity. The synthetic route typically includes the following steps:
Formation of the heterocyclic core: This involves the cyclization of appropriate starting materials under controlled conditions.
Functional group modifications: Introduction of functional groups such as chlorides and sulfonamides to enhance the compound’s activity and selectivity.
Industrial production methods for this compound are not widely documented, but they likely involve large-scale synthesis using similar synthetic routes with optimization for yield and purity.
Chemical Reactions Analysis
NVP-LCQ195 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s activity.
Substitution: Substitution reactions, particularly involving halides, can be used to introduce or modify functional groups.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and halogenating agents like thionyl chloride. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
NVP-LCQ195 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the inhibition of cyclin-dependent kinases and their role in cell cycle regulation.
Biology: Employed in research to understand the molecular mechanisms of cell cycle control and apoptosis.
Medicine: Investigated for its potential therapeutic effects in treating cancers, particularly multiple myeloma.
Industry: Utilized in the development of new therapeutic agents targeting CDKs for cancer treatment.
Mechanism of Action
NVP-LCQ195 exerts its effects by inhibiting the activity of cyclin-dependent kinases. These kinases play a crucial role in regulating the cell cycle, and their inhibition leads to cell cycle arrest and apoptosis. The compound specifically targets CDK1, CDK2, CDK3, CDK5, and CDK9, disrupting the phosphorylation of key proteins involved in cell cycle progression . This results in the downregulation of oncogenic transcription factors and the induction of apoptotic pathways .
Comparison with Similar Compounds
NVP-LCQ195 is unique in its ability to inhibit multiple cyclin-dependent kinases with high potency. Similar compounds include:
Roscovitine: Another CDK inhibitor that targets CDK1, CDK2, and CDK5 but with different selectivity and potency.
Flavopiridol: A broad-spectrum CDK inhibitor that targets CDK1, CDK2, CDK4, and CDK9.
Palbociclib: A selective inhibitor of CDK4 and CDK6, used primarily in the treatment of breast cancer.
This compound stands out due to its multi-targeted approach, which allows it to overcome resistance mechanisms that may arise with more selective inhibitors .
Biological Activity
NVP-LCQ195, also known as AT9311, is a potent inhibitor of several cyclin-dependent kinases (CDKs), which play crucial roles in regulating the cell cycle and transcription. This compound has garnered attention for its potential therapeutic applications, particularly in hematologic malignancies such as multiple myeloma (MM). This article delves into the biological activity of this compound, highlighting its mechanisms of action, efficacy in various studies, and implications for cancer therapy.
This compound primarily inhibits the activity of CDKs, including CDK1, CDK2, CDK5, CDK3, and CDK9. The compound demonstrates high potency with IC50 values of approximately 1-5 nM against these kinases:
CDK | IC50 (nM) |
---|---|
CDK1/cyclin B | 2 |
CDK2/cyclin A | 2 |
CDK2/cyclin E | 5 |
CDK5 | 1 |
CDK3/cyclin E | >100 |
CDK9/cyclin T1 | 20 |
These values indicate that this compound effectively blocks the activity of key regulators involved in cell cycle progression and transcriptional control, which is particularly relevant in cancer cells that exhibit dysregulated proliferation.
In Vitro Studies
In vitro studies have demonstrated that this compound induces cell cycle arrest and apoptosis in multiple myeloma cells while sparing non-malignant cells. For instance:
- Cell Cycle Analysis : Treatment of MM.1S cells with this compound (2 μM) resulted in an early increase in the S and G2/M phases, followed by a rise in the sub-G1 population indicative of apoptosis after prolonged exposure .
- Transcription Factor Suppression : The compound was shown to suppress the expression of critical transcription factors such as myc, IRF4, and XBP-1, which are associated with tumor aggressiveness and drug resistance .
Efficacy in Clinical Context
This compound has been evaluated for its therapeutic potential in clinical settings:
- Multiple Myeloma : In studies involving bortezomib-treated patients, this compound significantly suppressed high expression levels of genes associated with poor prognosis and improved progression-free survival .
- Selectivity : The compound exhibits selective toxicity towards malignant cells compared to peripheral blood mononuclear cells (PBMCs) from healthy donors. In treated MM cell lines, EC50 values were generally around 1 μM, while PBMCs showed significantly higher resistance .
Case Studies
Several case studies highlight the effectiveness of this compound in treating hematologic malignancies:
- Study on MM Cell Lines : A comprehensive evaluation across various MM cell lines indicated that most had EC50 values less than 1 μM when treated with this compound for 48 hours. Notably sensitive lines included OPM2 and KMS-12-BM .
- Impact on Tumor Microenvironment : this compound demonstrated the ability to overcome protective effects conferred by the bone marrow microenvironment, which is often a hurdle in treating MM due to cytokine-mediated survival signals .
Q & A
Basic Research Questions
Q. What experimental design considerations are critical when assessing NVP-LCQ195’s efficacy in preclinical cancer models?
- Methodological Answer : Use in vitro assays such as MTT colorimetric survival assays across a panel of cancer cell lines (e.g., 28 MM cell lines) to determine dose-dependent activity. Include pharmacologically relevant concentrations (e.g., ≤0.5 μM) and validate against non-malignant controls (e.g., bone marrow stromal cells, hepatocytes). Assess the compound’s ability to overcome protective factors (e.g., IL-6, IGF-1) via co-culture experiments .
Q. How can researchers validate the selectivity of this compound for specific CDK isoforms?
- Methodological Answer : Conduct kinase profiling using enzymatic assays to measure IC50 values against CDK1, CDK2, CDK3, and CDK5. Compare results with off-target kinases (e.g., CDK4/6) and reference inhibitors (e.g., Kenpaullone). Counter-screen using cell lines with isoform-specific CDK dependencies to confirm functional selectivity .
Q. What are the optimal storage and handling conditions for this compound to ensure compound stability?
- Methodological Answer : Store lyophilized powder at -20°C, protected from light and moisture. Reconstituted solutions (e.g., in DMSO) should be aliquoted and used within one month to avoid degradation. Verify purity (≥98%) via HPLC and confirm molecular integrity using mass spectrometry .
Advanced Research Questions
Q. How should researchers address discrepancies in reported IC50 values of this compound across different studies?
- Methodological Answer : Standardize assay conditions (e.g., cell density, serum concentration) and detection methods (MTT vs. ATP luminescence). Account for cell line heterogeneity (e.g., drug-resistant vs. sensitive MM cells) and microenvironmental factors (e.g., BMSC co-culture). Replicate experiments with internal controls (e.g., bortezomib) to normalize variability .
Q. What mechanistic approaches are recommended to elucidate this compound’s dual role in cell cycle arrest and apoptosis induction?
- Methodological Answer : Use flow cytometry to track cell cycle progression (S-phase arrest) and annexin V/PI staining for apoptosis. Perform western blotting to monitor protein dynamics (e.g., cyclin D1/E2 downregulation, caspase-3/8 activation). Combine with siRNA knockdowns to identify upstream regulators (e.g., hsp90, B-raf) .
Q. What strategies are effective in combining this compound with other anti-myeloma agents without inducing antagonism?
- Methodological Answer : Test sequential or concurrent dosing with conventional (dexamethasone, doxorubicin) and novel agents (bortezomib). Use isobologram analysis to quantify synergy/antagonism. Prioritize agents targeting complementary pathways (e.g., proteasome inhibition + CDK blockade) to overcome drug resistance .
Q. How can researchers optimize in vivo models to evaluate this compound’s pharmacokinetic and pharmacodynamic properties?
- Methodological Answer : Employ MM xenograft models with bioluminescent monitoring of tumor burden. Define dosing regimens based on in vitro IC50 values and measure plasma/tissue concentrations via LC-MS. Corrogate efficacy with biomarkers (e.g., cleaved PARP in tumor biopsies) and assess toxicity profiles in parallel .
Properties
IUPAC Name |
4-[(2,6-dichlorobenzoyl)amino]-N-(1-methylsulfonylpiperidin-4-yl)-1H-pyrazole-5-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19Cl2N5O4S/c1-29(27,28)24-7-5-10(6-8-24)21-17(26)15-13(9-20-23-15)22-16(25)14-11(18)3-2-4-12(14)19/h2-4,9-10H,5-8H2,1H3,(H,20,23)(H,21,26)(H,22,25) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCUXEBOOTMDSAM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCC(CC1)NC(=O)C2=C(C=NN2)NC(=O)C3=C(C=CC=C3Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19Cl2N5O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90470112 | |
Record name | NVP-LCQ195 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90470112 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
460.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
902156-99-4 | |
Record name | NVP-LCQ195 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90470112 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.